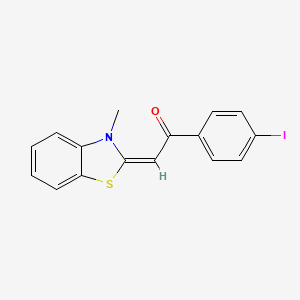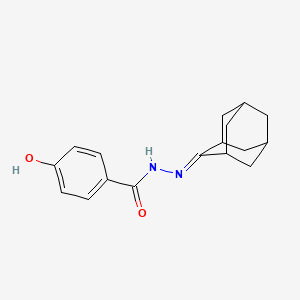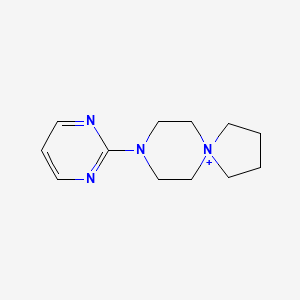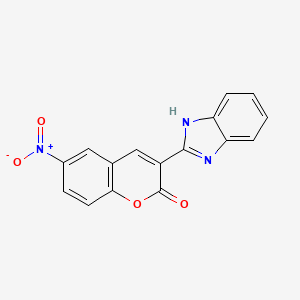![molecular formula C21H28ClN7 B11703079 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution: The final step involves the substitution of the chlorine atoms on the triazine ring with piperidine groups using piperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine rings.
Reduction: Reduction reactions may target the hydrazone moiety.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction could yield hydrazine derivatives.
科学研究应用
2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2,4,6-tris(piperidin-1-yl)-1,3,5-triazine: A similar triazine derivative with three piperidine groups.
4-chlorobenzaldehyde hydrazone: A simpler hydrazone compound without the triazine ring.
Cyanuric chloride: A precursor used in the synthesis of triazine derivatives.
Uniqueness
The uniqueness of 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C21H28ClN7 |
|---|---|
分子量 |
413.9 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H28ClN7/c1-16(17-8-10-18(22)11-9-17)26-27-19-23-20(28-12-4-2-5-13-28)25-21(24-19)29-14-6-3-7-15-29/h8-11H,2-7,12-15H2,1H3,(H,23,24,25,27)/b26-16+ |
InChI 键 |
MNNQWFUTBVZXNE-WGOQTCKBSA-N |
手性 SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)Cl |
规范 SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)







![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)


